5-(Trimethylsilyl)pyrimidine
Overview
Description
5-(Trimethylsilyl)pyrimidine is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic compound that occurs widely in nature . The molecular formula of 5-(Trimethylsilyl)pyrimidine is C9H12N2Si .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a method to synthesize 2,4-substituted pyrimidines was developed by Müller et al. They used (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira . Another study discussed recent syntheses of 5- and 6-membered aromatic heterocycles via multicomponent reactions (MCRs) that are catalyzed by group 4–8 transition metals .Molecular Structure Analysis
The molecular structure of 5-(Trimethylsilyl)pyrimidine can be viewed using Java or Javascript . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .Chemical Reactions Analysis
The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine is achieved through their reaction with [IrCl(COD)(IMes)] or [IrCl(COD)(SIMes)] and parahydrogen via the SABRE process .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of 5-(Trimethylsilyl)pyrimidine is 270.4756 .Scientific Research Applications
Synthesis and Antitumor Activity
5-(Trimethylsilyl)pyrimidine derivatives have been explored for their potential in antitumor applications. One study involved the synthesis of an acyclonucleoside derivative of 5-fluorouracil, which showed promising antitumor activity and a broad safety margin (Rosowsky, Kim, & Wick, 1981).
Antibacterial Agent Synthesis
Another research area focuses on the synthesis of antibacterial agents. For instance, 5-(Trimethylsilyl)pyrimidine was used in developing a new route to synthesize 5-(p-hydroxybenzyl)pyrimidines, leading to the creation of trimethoprim, a broad-spectrum antibacterial agent (Roth, Strelitz, & Rauckman, 1980).
Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase
Compounds derived from 5-(Trimethylsilyl)pyrimidine were evaluated for their ability to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, showing anti-human-immunodeficiency-virus activity in certain cases (Goudgaon, Naguib, El Kouni, & Schinazi, 1993).
Nucleoside and Nucleotide Synthesis
The silylation of pyrimidine bases using trimethylsilyl derivatives is a significant method in the synthesis of nucleosides, nucleotides, and their analogues, as systematically reviewed in a study (Lukevics, Zablotskaya, & Solomennikova, 1974).
Studies on Synthetic Nucleosides
Trimethylsilyl derivatives of pyrimidines were explored for their properties and potential applications in synthetic nucleosides. These derivatives retained aromatic ring systems and had specific physical properties (Nishimura & Iwai, 1964).
Stereoselective Synthesis of Anomers
Research on the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines showed that the reaction's stereoselectivity depends on various factors, including the substituents at the 5-position of disilylpyrimidines (Aoyama, 1987).
Safety And Hazards
Future Directions
The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine through the SABRE process exhibits superior activity. These sensitivity improvements allow NMR detection within seconds using micromole amounts of substrate and illustrate the analytical potential of this approach for high-sensitivity screening .
properties
IUPAC Name |
trimethyl(pyrimidin-5-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLVTDGRUWLEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilyl)pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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